

An In-depth Technical Guide to Nevirapine-d8: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nevirapine-d8

Cat. No.: B15562385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Nevirapine-d8**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in the bioanalytical quantification of Nevirapine. A detailed experimental protocol for the analysis of Nevirapine using **Nevirapine-d8** by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided, along with data presentation in structured tables and a logical workflow diagram. This guide is intended to serve as a valuable resource for researchers and scientists involved in the development and analysis of antiretroviral drugs.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Accurate quantification of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards, such as **Nevirapine-d8**, are essential for achieving high accuracy and precision in quantitative bioanalysis by mass spectrometry. The deuterium-labeled analog closely mimics the physicochemical properties and chromatographic behavior of the unlabeled drug, allowing for effective correction of matrix effects and variations during sample preparation and analysis.

Chemical Structure and Properties

Nevirapine-d8 is a synthetic, isotopically labeled form of Nevirapine where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analysis.

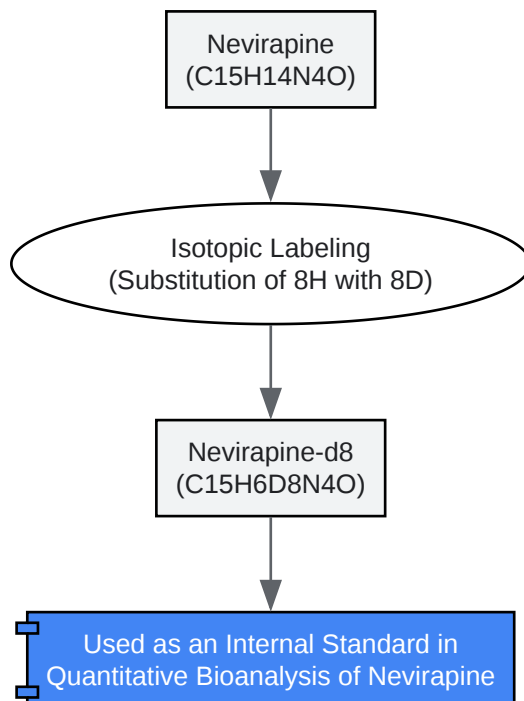
Chemical Structure of Nevirapine:

The chemical structure of Nevirapine is 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3,4]diazepin-6-one.[\[1\]](#)[\[3\]](#)

While the exact positions of the eight deuterium atoms in commercially available **Nevirapine-d8** can vary between suppliers, they are typically located on the aromatic rings and the methyl group to prevent back-exchange with hydrogen atoms. A representative structure of Nevirapine with protons labeled is available in the scientific literature, which can be used to infer the likely positions of deuteration in **Nevirapine-d8**.[\[5\]](#)

The following diagram illustrates the relationship between Nevirapine and its deuterated form, **Nevirapine-d8**.

Relationship between Nevirapine and Nevirapine-d8

[Click to download full resolution via product page](#)

Caption: Logical workflow of **Nevirapine-d8**'s origin and application.

Physicochemical Properties

The key physicochemical properties of Nevirapine and **Nevirapine-d8** are summarized in the table below. The data for Nevirapine is compiled from various sources, while the data for **Nevirapine-d8** is based on typical specifications for deuterated standards.

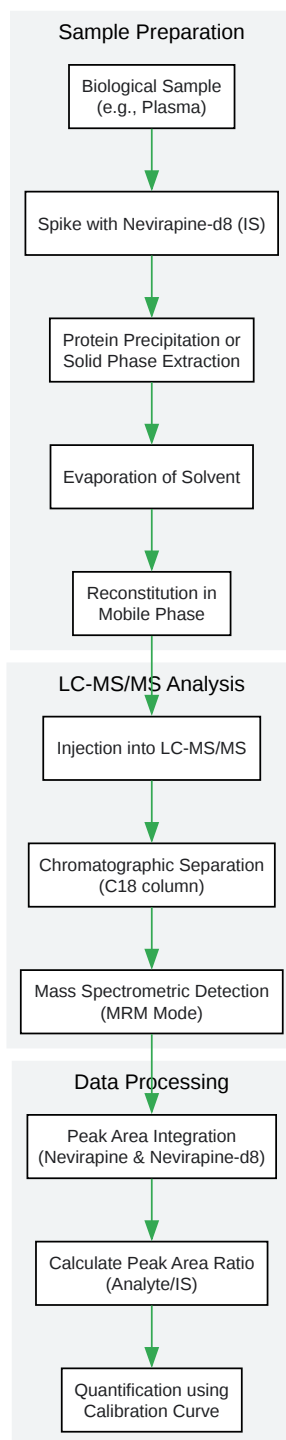
Property	Nevirapine	Nevirapine-d8	Reference(s)
Chemical Formula	C ₁₅ H ₁₄ N ₄ O	C ₁₅ H ₆ D ₈ N ₄ O	[2][3]
Molecular Weight	266.30 g/mol	Approx. 274.35 g/mol	[2][3]
CAS Number	129618-40-2	Not consistently available	[3]
Appearance	White to off-white crystalline powder	White to off-white solid	[3]
Solubility	Soluble in DMSO	Soluble in DMSO, Methanol	[3]

Application as an Internal Standard

Nevirapine-d8 is primarily utilized as an internal standard (IS) in analytical methods for the quantification of Nevirapine in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled IS is considered the gold standard in quantitative LC-MS/MS analysis due to its ability to compensate for variability in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.

The following diagram illustrates a typical experimental workflow for the quantification of Nevirapine using **Nevirapine-d8** as an internal standard.

Bioanalytical Workflow for Nevirapine Quantification

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Nevirapine analysis using an internal standard.

Experimental Protocol: Quantification of Nevirapine in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of Nevirapine in human plasma using **Nevirapine-d8** as an internal standard. This protocol is adapted from established methods for the analysis of Nevirapine and its deuterated analogs.^{[6][7][8]}

Materials and Reagents

- Nevirapine reference standard
- **Nevirapine-d8** internal standard
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nevirapine and **Nevirapine-d8** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

- Internal Standard Working Solution: Dilute the **Nevirapine-d8** stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
- Calibration Standards and QC Samples: Spike appropriate volumes of the Nevirapine working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation

- To 100 μ L of plasma sample (calibration standard, QC, or unknown), add 20 μ L of the **Nevirapine-d8** internal standard working solution (100 ng/mL).
- Vortex briefly to mix.
- Add 300 μ L of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended LC-MS/MS parameters.

Parameter	Condition
LC Column	C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate	0.4 mL/min
Injection Volume	10 µL
Ionization Mode	Electrospray Ionization (ESI), Positive
MS/MS Transitions	Nevirapine: m/z 267.1 → 226.1 Nevirapine-d8: m/z 275.2 → 234.1
Collision Energy	Optimized for the specific instrument

Data Analysis and Quantification

The concentration of Nevirapine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the calibration standards. The calibration curve is generated by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards and applying a linear regression analysis.

Conclusion

Nevirapine-d8 is an indispensable tool for the accurate and precise quantification of Nevirapine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures reliable data for critical studies in drug development and clinical research. This technical guide provides essential information and a detailed experimental framework to aid researchers in the successful implementation of bioanalytical methods for Nevirapine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Nevirapine - Wikipedia [en.wikipedia.org]
- 3. Nevirapine | C₁₅H₁₄N₄O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nevirapine-d8: Properties, Analysis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562385#what-is-nevirapine-d8-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com